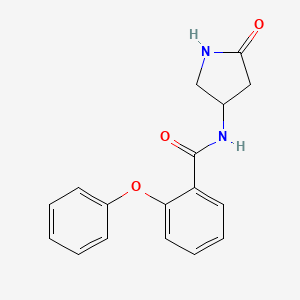

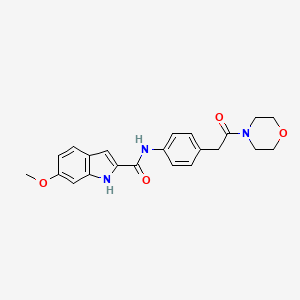

![molecular formula C26H29N5O5S2 B2558297 4-[bis(2-cyanoethyl)sulfamoyl]-N-[6-ethoxy-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide CAS No. 865174-28-3](/img/structure/B2558297.png)

4-[bis(2-cyanoethyl)sulfamoyl]-N-[6-ethoxy-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "4-[bis(2-cyanoethyl)sulfamoyl]-N-[6-ethoxy-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide" is a derivative that falls within the class of benzamide compounds. Benzamides are known for their diverse biological activities, which often make them the subject of pharmaceutical research. Although the provided papers do not directly discuss this specific compound, they do provide valuable insights into the synthesis and properties of related benzamide derivatives, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of benzamide derivatives is often achieved through multicomponent reactions, as seen in the first paper, where new (4-oxothiazolidine-2-ylidene)benzamide derivatives are synthesized from unsymmetrical thioureas, various amines, and methyl bromoacetate in a one-pot reaction . Similarly, the second paper describes the synthesis of N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides through the reaction of substituted benzohydrazides with 2,2′-(carbonothioyldisulfanediyl)diacetic acid in water, which is highlighted as a "green" synthesis approach due to its use of water as a solvent and nearly quantitative yields . These methods suggest that the synthesis of the compound may also involve multicomponent reactions and could potentially be optimized for eco-friendly practices.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often confirmed using various spectroscopic techniques. In the first paper, the synthesized compounds were characterized by IR, 1HNMR, 13CNMR, mass spectrometry, CHNS elemental analysis, and single-crystal X-ray analysis . These techniques are crucial for determining the structure of complex organic compounds, including the one of interest. The detailed structural analysis ensures the correct identification of the synthesized molecules and their potential isomers.

Chemical Reactions Analysis

The reactivity of benzamide derivatives can be inferred from the reactions described in the papers. The second paper, for instance, involves the reaction of benzohydrazides with a diacetic acid derivative, leading to the formation of thiazolidine rings . This indicates that benzamide derivatives can participate in cyclization reactions, which could be relevant for the compound , especially if it contains reactive functional groups that can undergo similar transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. The third paper discusses the antimicrobial activity of sulphonamide derivatives with a benzothiazole nucleus . These compounds were tested against various bacterial and fungal strains, showing significant activity. This suggests that the compound may also possess similar biological properties, given its structural similarity to the compounds tested in the study. The presence of the benzothiazole moiety and sulphonamide group could contribute to its potential as an antimicrobial agent.

Scientific Research Applications

Antioxidant Capacity and Reaction Pathways

The 2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS•+) radical cation-based assays are widely used to evaluate antioxidant capacity. Some antioxidants can form coupling adducts with ABTS•+, while others undergo oxidation without coupling. These reactions and their products, including hydrazindyilidene-like and imine-like adducts, significantly contribute to the understanding of antioxidant capacity and require further exploration to determine their specificity and relevance in various antioxidant systems (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).

Synthetic Applications and Environmental Impact

Benzothiazole derivatives are versatile intermediates in synthesizing metal passivators and light-sensitive materials. Their synthesis, which often involves environmentally benign processes, indicates the potential of these compounds in green chemistry. Furthermore, the synthetic accessibility and the broad spectrum of applications, including in pharmacology and industry, highlight the multifaceted role of benzothiazole derivatives (Gu, Yu, Zhang, & Xu, 2009).

DNA Interaction and Pharmaceutical Applications

Benzothiazole derivatives, like Hoechst 33258, are known for their strong binding to the minor groove of double-stranded DNA, exhibiting specificity for AT-rich sequences. These compounds are utilized in fluorescent DNA staining and have applications in plant cell biology and nuclear staining. Their role in radioprotection and as topoisomerase inhibitors also makes them valuable in rational drug design and molecular studies (Issar & Kakkar, 2013).

Antifungal and Immunomodulating Activities

1,4-Benzothiazine azole derivatives exhibit significant in vitro and in vivo antifungal activity. Their chemical characteristics, such as the presence of ether substitution at the side chain, correlate with their antifungal properties. These compounds also display immunomodulating activities, suggesting a combined direct antifungal effect and an enhancement of the protective immune response, leading to increased in vivo efficacy (Schiaffella & Vecchiarelli, 2001).

properties

IUPAC Name |

4-[bis(2-cyanoethyl)sulfamoyl]-N-[6-ethoxy-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29N5O5S2/c1-3-35-18-17-31-23-12-9-21(36-4-2)19-24(23)37-26(31)29-25(32)20-7-10-22(11-8-20)38(33,34)30(15-5-13-27)16-6-14-28/h7-12,19H,3-6,15-18H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWQPUSDYNCLSRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCN1C2=C(C=C(C=C2)OCC)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCC#N)CCC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29N5O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

555.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

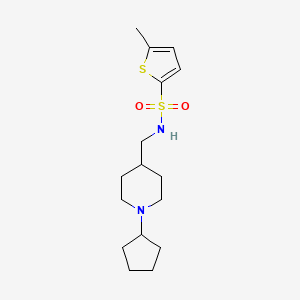

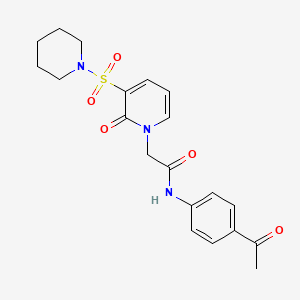

![(Z)-8-(4-methoxybenzyl)-2-(pyridin-3-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2558214.png)

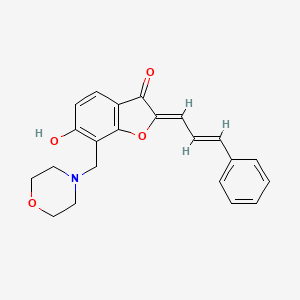

![2-(((5,7-Dimethylimidazo[1,2-a]pyrimidin-2-yl)methyl)thio)-5-nitrobenzo[d]thiazole](/img/structure/B2558217.png)

![2-ethyl-4H-pyrazolo[1,5-a]pyrimidine-5,7-dione](/img/structure/B2558222.png)

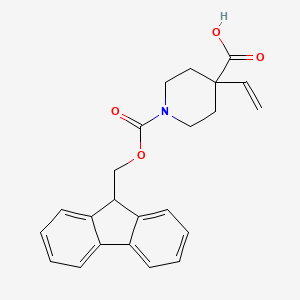

![3-[Cyclopropylmethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]propanoic acid](/img/structure/B2558223.png)

![Cyclohexyl N-[5-(2-acetamido-1,3-benzothiazol-6-yl)-2-methylpyridin-3-yl]carbamate](/img/structure/B2558227.png)

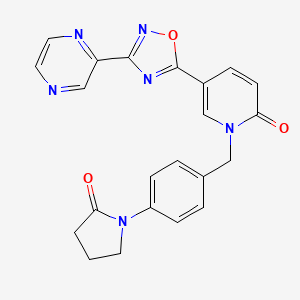

![3-(4-chlorophenyl)-2-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2558233.png)

![2-(3-benzoyl-6-chloro-4-oxoquinolin-1(4H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2558234.png)